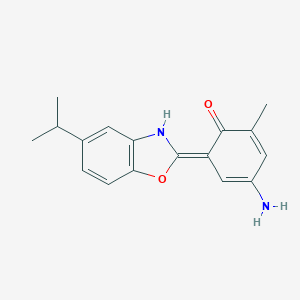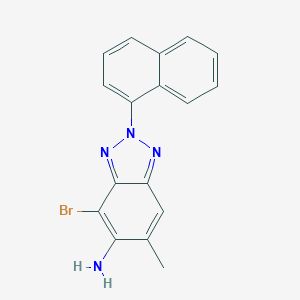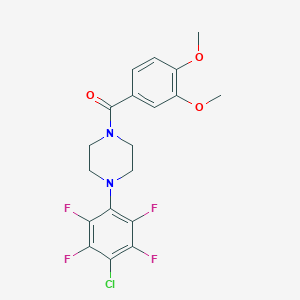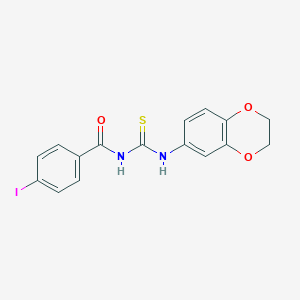![molecular formula C23H28ClN3O3 B278117 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B278117.png)
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It works by targeting specific enzymes and proteins that are involved in the growth and spread of cancer cells.
Mécanisme D'action
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide works by inhibiting the activity of specific enzymes and proteins that are involved in the growth and survival of cancer cells. It targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes, which are critical for the activation and proliferation of cancer cells. By inhibiting these enzymes, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide can effectively block the growth and spread of cancer cells.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of cytokines and chemokines that promote cancer growth. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has also been shown to modulate the immune system, enhancing the activity of T cells and natural killer cells that can help to eliminate cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is its potency and specificity. It has been shown to have a high affinity for its target enzymes, making it a highly effective inhibitor. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide also has a favorable pharmacokinetic profile, which means that it is well-tolerated and can be administered orally. However, there are also some limitations to its use in lab experiments. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide can be difficult to synthesize in large quantities, and its efficacy may be limited by the development of drug resistance in cancer cells.
Orientations Futures
There are a number of future directions for the development of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by BTK and ITK enzymes. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide may also be effective in combination with other cancer therapies, such as chemotherapy and immunotherapy. Further research is needed to explore these potential applications and to optimize the use of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide in the treatment of cancer and other diseases.
Conclusion
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models of cancer. It works by targeting specific enzymes and proteins that are involved in the growth and spread of cancer cells, and has a number of biochemical and physiological effects on cancer cells. While there are some limitations to its use in lab experiments, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has a number of potential applications in the treatment of cancer and other diseases. Further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide involves a multi-step process that includes the reaction of 3-chloro-4-(4-propanoylpiperazin-1-yl)aniline with 2-(3,5-dimethylphenoxy)acetic acid in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide in its pure form.
Applications De Recherche Scientifique
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has shown potent anti-tumor activity, both as a single agent and in combination with other drugs. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has also demonstrated the ability to overcome resistance to other cancer therapies, making it a promising candidate for the treatment of drug-resistant cancers.
Propriétés
Formule moléculaire |
C23H28ClN3O3 |
|---|---|
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H28ClN3O3/c1-4-23(29)27-9-7-26(8-10-27)21-6-5-18(14-20(21)24)25-22(28)15-30-19-12-16(2)11-17(3)13-19/h5-6,11-14H,4,7-10,15H2,1-3H3,(H,25,28) |
Clé InChI |
XRALQFRFQNGCPD-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC(=CC(=C3)C)C)Cl |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC(=CC(=C3)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylaniline](/img/structure/B278037.png)
![(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B278061.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B278067.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B278068.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)
![4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278072.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B278073.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278077.png)
methanone](/img/structure/B278080.png)


![3-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278085.png)